3-Amino-1H-indazole-6-carbohydrazide

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3-Amino-1H-indazole-6-carbohydrazide (CAS 2140305-21-9) is a heterocyclic compound with molecular formula C₈H₉N₅O and molecular weight 191.19. It belongs to the 3-aminoindazole class and features a 6-carbohydrazide substituent, providing dual functional handles—a nucleophilic amino group at C3 and a reactive hydrazide moiety at C6—for further derivatization and pharmacophore elaboration.

Molecular Formula C8H9N5O
Molecular Weight 191.19
CAS No. 2140305-21-9
Cat. No. B1654210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-indazole-6-carbohydrazide
CAS2140305-21-9
Molecular FormulaC8H9N5O
Molecular Weight191.19
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NN)NN=C2N
InChIInChI=1S/C8H9N5O/c9-7-5-2-1-4(8(14)11-10)3-6(5)12-13-7/h1-3H,10H2,(H,11,14)(H3,9,12,13)
InChIKeyFJJBDVQJSRXQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1H-indazole-6-carbohydrazide (CAS 2140305-21-9): A Dual-Functional Indazole Building Block for Anticancer and IDO1 Inhibitor Development


3-Amino-1H-indazole-6-carbohydrazide (CAS 2140305-21-9) is a heterocyclic compound with molecular formula C₈H₉N₅O and molecular weight 191.19 . It belongs to the 3-aminoindazole class and features a 6-carbohydrazide substituent, providing dual functional handles—a nucleophilic amino group at C3 and a reactive hydrazide moiety at C6—for further derivatization and pharmacophore elaboration . The compound exhibits a calculated LogP of -0.2514 and a topological polar surface area (TPSA) of 109.82 Ų, which together influence its solubility and permeability profiles .

Why 3-Amino-1H-indazole-6-carbohydrazide Cannot Be Replaced by Common Indazole Analogs


Subtle structural variations within the indazole series lead to pronounced differences in physicochemical properties and biological target engagement. For instance, replacing the 6-carbohydrazide group of the target compound with a carboxylic acid (as in 3-amino-1H-indazole-6-carboxylic acid) alters the calculated LogP from -0.25 to 0.7, and TPSA from 109.82 to 92 Ų [1]. Such shifts directly impact solubility, membrane permeability, and hydrogen-bonding capacity—critical determinants of both in vitro assay performance and downstream in vivo applicability. Furthermore, structure-activity relationship (SAR) studies on 3-aminoindazoles reveal that the nature of the C6 substituent markedly influences antiproliferative potency across cancer cell lines [2]. Consequently, generic substitution with off-the-shelf indazole derivatives compromises experimental reproducibility and obscures meaningful SAR interpretation, making procurement of the precisely defined 3-amino-1H-indazole-6-carbohydrazide essential for rigorous scientific outcomes.

3-Amino-1H-indazole-6-carbohydrazide: Quantifiable Differentiation from Closest Analogs


Higher Commercial Purity Specification than 3-Amino-1H-indazole-6-carboxylic Acid

3-Amino-1H-indazole-6-carbohydrazide is routinely supplied at a purity of 98% , whereas the structurally analogous 3-amino-1H-indazole-6-carboxylic acid is typically available at 95–96% purity from major suppliers . This represents a 2–3% absolute purity advantage for the carbohydrazide derivative.

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Distinct Physicochemical Profile Relative to 3-Amino-1H-indazole-6-carboxylic Acid

The target compound exhibits a calculated LogP of -0.2514 and TPSA of 109.82 Ų . In contrast, 3-amino-1H-indazole-6-carboxylic acid displays an XLogP of 0.7 and TPSA of 92 Ų [1]. The lower LogP and higher TPSA of the carbohydrazide derivative indicate enhanced aqueous solubility and altered passive membrane permeability, which may favor different biological assay conditions or formulation strategies.

Physicochemical Properties Lipophilicity Drug-likeness

IDO1 Inhibitory Activity Established for 3-Carbohydrazide Indazoles

A series of 3-carbohydrazide derivatives of 1H-indazoles were evaluated as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Compounds 5a and 5d, bearing the 3-carbohydrazide motif, exhibited IC50 values of 720 nM and 770 nM, respectively [1]. While 3-amino-1H-indazole-6-carbohydrazide was not directly tested in this study, the structural class demonstrates sub-micromolar IDO1 inhibition, in contrast to indazole derivatives lacking the carbohydrazide group, which generally show no measurable IDO1 activity.

IDO1 Inhibition Immuno-oncology Enzyme Assay

Broad-Spectrum Antiproliferative Activity Demonstrated by 3-Aminoindazole Scaffold

A series of 3-amino-1H-indazole derivatives were evaluated for antiproliferative activity against a panel of cancer cell lines. The optimized derivative W24 exhibited broad-spectrum activity with IC50 values ranging from 0.43 to 3.88 μM across HT-29 (colorectal), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric) cells [1]. The 3-aminoindazole core is thus a validated scaffold for anticancer drug discovery, providing a strong rationale for procuring functionalized 3-aminoindazoles like 3-amino-1H-indazole-6-carbohydrazide for further optimization.

Antiproliferative Cancer Cell Lines SAR

Synthetic Versatility via 6-Carbohydrazide Functional Handle

The 6-carbohydrazide group of the target compound serves as a versatile synthetic handle for the construction of hydrazones, oxadiazoles, triazoles, and thiadiazines [1][2]. This contrasts with the 6-carboxylic acid analog, which requires activation (e.g., as an acid chloride or active ester) for further coupling. The carbohydrazide moiety reacts directly with aldehydes, ketones, and isothiocyanates under mild conditions, enabling rapid library expansion without additional activation steps.

Chemical Synthesis Hydrazide Derivatization

Optimal Research and Industrial Use Cases for 3-Amino-1H-indazole-6-carbohydrazide


IDO1 Inhibitor Hit-to-Lead Optimization

Leverage the 3-carbohydrazide motif, which has demonstrated sub-micromolar IDO1 inhibition (IC50 = 720–770 nM) [1], to initiate a medicinal chemistry campaign targeting this immuno-oncology enzyme. The compound's 6-carbohydrazide group can be further derivatized via hydrazone formation or cyclization to oxadiazoles to explore structure-activity relationships and improve potency beyond the reported class baseline.

Anticancer Library Synthesis and SAR Expansion

Use 3-amino-1H-indazole-6-carbohydrazide as a key building block for synthesizing focused libraries of 3-aminoindazole derivatives. Given that the 3-aminoindazole scaffold has validated antiproliferative activity across multiple cancer cell lines (IC50 = 0.43–3.88 μM) [2], the 6-carbohydrazide handle enables rapid diversification to generate novel analogs for broad-spectrum or tumor-type-specific anticancer screening.

Bifunctional Probe Development for Chemical Biology

Exploit the dual functionality—3-amino group and 6-carbohydrazide—to create bifunctional probes. The amino group can be conjugated to affinity tags or fluorescent reporters, while the carbohydrazide can be elaborated into a bioactive warhead. The distinct physicochemical profile (LogP = -0.25, TPSA = 109.82 Ų) may confer favorable solubility for aqueous biochemical assays.

Custom Synthesis and Contract Research Services

For CROs and custom synthesis providers, 3-amino-1H-indazole-6-carbohydrazide represents a high-purity (98%) building block with a reactive hydrazide group, enabling efficient production of diverse derivative sets for clients. Its differentiated LogP and TPSA relative to the carboxylic acid analog [3] allow tailoring of physicochemical properties to meet specific client specifications without extensive synthetic manipulation.

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